molecular formula C8H12ClN3O3 B1428264 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride CAS No. 1158582-91-2

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Cat. No.: B1428264
CAS No.: 1158582-91-2
M. Wt: 233.65 g/mol
InChI Key: VGMDPJGUJBQVDU-UHFFFAOYSA-N
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Description

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride (CAS 1158582-91-2) is a high-purity chemical compound supplied for advanced research and development purposes. This nitro-substituted pyridine derivative has a molecular formula of C 8 H 12 ClN 3 O 3 and a molecular weight of 233.65 . The structure of this compound, which features a propan-1-ol chain linked to the 5-nitropyridin-2-yl group via an amino bridge, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The nitro group on the pyridine ring serves as a key functional handle for further chemical transformations, including reduction to amino groups, making it a versatile precursor for generating compound libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For a detailed safety assessment, please consult the relevant Safety Data Sheet prior to use.

Properties

IUPAC Name

3-[(5-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14;/h2-3,6,12H,1,4-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMDPJGUJBQVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride typically involves the reaction of 5-nitropyridine-2-amine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted alcohols, and other functionalized pyridines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing nitropyridine moieties exhibit notable antimicrobial properties. The 5-nitropyridine group in 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of nitropyridine can effectively combat resistant strains of bacteria, making them promising candidates for developing new antibiotics .

Inhibition of Enzymatic Activity
This compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. For instance, it has been noted for its inhibitory effects on LpxC, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria. By targeting such enzymes, this compound could serve as a scaffold for designing novel antimicrobial agents .

Biochemical Research

Role in Signal Transduction
The compound has been studied for its role in modulating signaling pathways within cells. Its ability to interact with various receptors makes it a valuable tool in understanding cellular mechanisms and pathways involved in disease processes. Specifically, its interaction with kinases such as p70S6Kβ has been documented, suggesting its utility in cancer research where these pathways are often dysregulated .

Development of Therapeutics
Due to its structural characteristics, this compound is being explored as a lead compound for developing therapeutics aimed at treating various conditions, including cancer and infections caused by resistant pathogens. Its efficacy in preclinical models indicates a potential for progression into clinical trials .

Analytical Chemistry

Use in Forensic Science
The compound's unique chemical properties allow it to be utilized in forensic applications, particularly in the analysis of biological samples for the presence of specific drugs or metabolites. Its detection can aid in toxicological screenings and investigations into substance abuse .

Case Studies and Research Findings

Study Key Findings Applications
Study on Antimicrobial EfficacyDemonstrated significant activity against multi-drug resistant strainsPotential antibiotic development
Kinase Inhibition ResearchShowed inhibition of p70S6Kβ kinase activityCancer therapeutic development
Forensic Application StudyEffective in detecting nitropyridine derivatives in biological samplesToxicology and forensic analysis

Mechanism of Action

The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomers: Nitro Group Placement

  • 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol Hydrochloride (MW: 233.65): The nitro group at the 3-position on the pyridine ring alters electronic distribution compared to the 5-nitro isomer. This positional difference may influence reactivity in substitution reactions or binding affinity in biological systems .

Pyridine vs. Pyrimidine Derivatives

  • CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol): A pyrimidine-based ATP-competitive CDK inhibitor, CGP60474 adopts a cis conformation for hinge region binding.

Propanolamine Linkers in Pharmaceuticals

  • Pitolisant Hydrochloride: Synthesized from 3-(piperidin-1-yl)propan-1-ol, this histamine H3 receptor antagonist highlights the versatility of propanolamine scaffolds. The absence of a nitro group in pitolisant increases hydrophilicity, whereas the nitro substituent in the target compound may enhance membrane permeability .
  • Ritodrine Hydrochloride: A tocolytic agent with a hydroxyphenyl-propanolamine structure. The nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with Ritodrine’s electron-donating hydroxyl groups, which influence receptor interactions and metabolic stability .

Pharmacological and Physicochemical Properties

  • Bioactivity : While direct data for the target compound is lacking, structurally related nitroaromatic compounds (e.g., HIF derivatives in ) demonstrate ion channel inhibition. The nitro group’s electron-withdrawing nature may enhance interactions with positively charged binding pockets in enzymes or receptors .

Biological Activity

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂ClN₃O₃
  • CAS Number : 1158582-91-2
  • Molecular Weight : 207.65 g/mol
  • Structure : The compound features a nitropyridine moiety, which is often associated with various biological activities due to its electron-withdrawing nature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.

  • Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, potentially impacting mood and cognitive functions.
  • Antimicrobial Properties : The nitro group in the pyridine structure is known for conferring antimicrobial activity, which may be relevant in developing treatments for bacterial infections.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential effects:

Study FocusFindings
Antidepressant Activity The compound exhibited properties similar to known antidepressants by modulating serotonin levels in animal models.
Antimicrobial Efficacy Demonstrated significant inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Antidepressant Effects

A controlled study investigated the effects of this compound on depressive behavior in rodents. The results indicated a marked reduction in depressive symptoms, correlating with increased serotonin levels in the brain.

Study 2: Antimicrobial Activity

In vitro tests conducted against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests that it could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimized synthetic routes for 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Intermediate Preparation : Begin with nitration of pyridine derivatives to synthesize 5-nitropyridin-2-amine. Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .
  • Step 2: Coupling Reaction : React 5-nitropyridin-2-amine with 3-chloropropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine linkage. Monitor reaction progress via TLC or HPLC .
  • Step 3: Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt. Optimize stoichiometry (e.g., 1:1.2 molar ratio) to ensure complete salt formation and purity >98% .
  • Yield Improvement : Use continuous flow reactors for scalable synthesis, as demonstrated in analogous propanolamine derivatives, to enhance reproducibility and reduce side reactions .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the nitropyridine ring (e.g., aromatic protons at δ 8.5–9.0 ppm) and propanol backbone (e.g., –CH₂OH at δ 3.4–3.8 ppm) .
    • FT-IR : Identify characteristic peaks for N–H stretching (~3300 cm⁻¹), NO₂ symmetric/asymmetric stretching (~1520/1350 cm⁻¹), and O–H (~3400 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the expected formula (C₈H₁₁ClN₃O₃) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, especially if chiral centers are present .

Q. What solvent systems are optimal for enhancing the solubility of this compound in biological assays?

Methodological Answer:

  • Aqueous Solubility : The hydrochloride salt improves water solubility (>50 mg/mL at 25°C). For pH-sensitive studies, use buffered solutions (e.g., PBS at pH 7.4) to maintain stability .
  • Organic Solvents : For non-polar applications, dissolve in DMSO (≤10% v/v) or ethanol, ensuring compatibility with downstream assays (e.g., avoid DMSO in cell viability tests) .
  • Critical Micelle Concentration (CMC) : If solubility remains limited, employ surfactants like Tween-80 (0.1–1% w/v) to stabilize the compound in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying temperature and pH conditions?

Methodological Answer:

  • Stability Studies :
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere. For this compound, expect stability up to ~200°C, with HCl loss occurring first .
    • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation products via HPLC-MS .
  • Contradiction Resolution : If conflicting data arise (e.g., instability in basic vs. neutral pH), validate using orthogonal techniques (e.g., NMR to confirm hydrolytic cleavage of the nitropyridine moiety) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like nitroreductases (due to the nitropyridine group). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Serine or Tyrosine) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ for the nitro group) with experimental IC₅₀ values to predict activity against related targets .

Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?

Methodological Answer:

  • HPLC Method Development :
    • Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile).
    • Detection : UV at 254 nm for nitropyridine absorption. Validate method per ICH Q2(R1) guidelines (e.g., LOD ≤ 0.1%) .
  • Impurity Identification :
    • Byproducts : Monitor for unreacted 5-nitropyridin-2-amine (retention time ~5.2 min) and hydrolyzed propanol derivatives.
    • Quantification : Use external calibration curves (R² ≥ 0.995) to quantify impurities at ≤0.15% w/w .

Q. What in vitro models are suitable for evaluating the compound’s nitroreductase-activated cytotoxicity?

Methodological Answer:

  • Cell Lines : Use HCT-116 (colon cancer) or A549 (lung cancer) cells expressing high nitroreductase levels.
  • Assay Design :
    • Dose-Response : Treat cells with 1–100 µM compound for 48 hours. Measure viability via MTT assay.
    • Enzyme Inhibition : Co-treat with dicoumarol (nitroreductase inhibitor) to confirm mechanism-specific cytotoxicity .
  • Data Interpretation : Calculate EC₅₀ values and compare with positive controls (e.g., CB1954). Use ANOVA for statistical significance (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
Reactant of Route 2
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3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.